molecular formula C7H4BrNO B1282983 2-Bromo-1,3-benzoxazole CAS No. 68005-30-1

2-Bromo-1,3-benzoxazole

Cat. No. B1282983
CAS RN: 68005-30-1
M. Wt: 198.02 g/mol
InChI Key: ZMSUVHHASUJZNH-UHFFFAOYSA-N
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Description

2-Bromo-1,3-benzoxazole is a chemical compound that is a member of the heteroarenes . It is a bicyclic planar molecule that has been extensively used as a starting material for different mechanistic approaches in drug discovery . It has a molecular weight of 198.02 .


Synthesis Analysis

Benzoxazoles, including 2-Bromo-1,3-benzoxazole, can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .


Physical And Chemical Properties Analysis

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Antimicrobial Activity

Benzoxazole derivatives, including 2-Bromo-1,3-benzoxazole, have been found to exhibit significant antimicrobial activity. They have been tested against various Gram-positive and Gram-negative bacteria, as well as fungal strains . The presence of electron-withdrawing groups has been found to improve the antimicrobial activity against certain species .

Anticancer Activity

Benzoxazole derivatives have also been studied for their anticancer activity. They have been found to exhibit promising results against human colorectal carcinoma (HCT116) cancer cell line . Certain derivatives have shown almost equal inhibition to the growth of lung, breast, and colon cancer cells .

Anti-inflammatory Effects

Benzoxazole derivatives have been reported to possess anti-inflammatory effects . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antifungal Activity

Benzoxazole compounds have shown potent antifungal activity. For instance, certain compounds have shown significant activity against Candida albicans and Aspergillus niger .

Enzyme Inhibition

These derivatives can target various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc., that are involved in the pathway of cancer formation and proliferation .

Antioxidant Effects

Benzoxazole derivatives have been found to exhibit antioxidant effects . This property can be beneficial in the treatment of diseases caused by oxidative stress.

Antiparkinson Activity

Some benzoxazole derivatives have shown potential in the treatment of Parkinson’s disease .

Inhibition of Hepatitis C Virus

Certain benzoxazole derivatives have shown potential in inhibiting the Hepatitis C virus .

Safety and Hazards

Safety information for 2-Bromo-1,3-benzoxazole indicates that it has a GHS07 pictogram and a warning signal word . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

2-Bromo-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives have been found to interact with various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases . These targets are involved in the pathway of cancer formation and proliferation .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole derivatives, including 2-Bromo-1,3-benzoxazole, have been found to affect a wide range of metabolic pathways and cellular processes in cancer pathology . They elicit their function by targeting various enzymes or proteins that are involved in the pathway of cancer formation and proliferation .

Pharmacokinetics

Benzoxazole derivatives are generally known for their diverse biological applications, suggesting they may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, anti-inflammatory effects, and more . For instance, certain benzoxazole compounds have shown significant antimicrobial activity against various bacterial and fungal species . Some compounds have also demonstrated potent anticancer activity in comparison to 5-fluorouracil .

properties

IUPAC Name

2-bromo-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSUVHHASUJZNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559668
Record name 2-Bromo-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68005-30-1
Record name 2-Bromo-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1,3-benzoxazole
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